Cas no 24512-63-8 (Geniposide)

Geniposide is a natural iridoid glycoside derived from Gardenia jasminoides and other plants. It exhibits notable bioactivity, including anti-inflammatory, neuroprotective, and hepatoprotective properties. As a key research compound, geniposide is valued for its potential therapeutic applications in metabolic and neurodegenerative disorders. Its well-characterized structure and purity make it suitable for pharmacological and biochemical studies.
Geniposide structure
Geniposide structure
Product Name:Geniposide
CAS No:24512-63-8
MF:C17H24O10
MW:388.366466522217
MDL:MFCD16036219
CID:52525
PubChem ID:135727211
Update Time:2025-09-02

Geniposide Chemical and Physical Properties

Names and Identifiers

    • Geniposid
    • GENIPOSIDE
    • Methyl (1R,2S,6S)-9-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[4.3.0]nona-4,8-diene-5-carboxylate
    • glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-,methyl ester, (1S,4aS,7aS)-
    • (1S)-1α-(β-D-Glucopyranosyloxy)-1,4aα,5,7aα-tetrahydro-7-hydroxymethylcyclopenta[c]pyran-4-carboxylic acid methyl ester
    • 1α-(β-D-Glucopyranosyloxy)-1,4aα,5,7aα-tetrahydro-7-(hydroxymethyl)cyclopenta[c]pyran-4-carboxylic acid methyl ester
    • Olea europaea L
    • GENIPOSIDE(P) PrintBack
    • Gardenoside
    • Gardenia Augusta Extract
    • Genipin 1-glucoside
    • Geniposidic
    • Jasminoidin
    • (1S,4αS,7αS)- 1-(β-D-Glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)- cyclopenta[c]pyran-4-carboxylic acid methyl ester
    • (1S)-1α-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a α,5,7a α-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid Methyl Ester
    • Methyl (1S)-1α-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • [ "" ]
    • Methyl (4aR,7aR)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetr
    • 145295QLXY
    • methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-
    • methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy
    • Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-
    • UNII-145295QLXY
    • 169799-41-1
    • CHEBI:5299
    • NCGC00346662-06
    • C09781
    • CHEMBL462894
    • MFCD16036219
    • (1S)-1alpha-(beta-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid Methyl Ester
    • NS00097664
    • s2411
    • methyl(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • 1ST40032
    • CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1-(.BETA.-D-GLUCOPYRANOSYLOXY)- 1,4A,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-, METHYL ESTER, (1S,4AS,7AS)-
    • Methyl (1S)-1alpha-(beta-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • AB01558902_03
    • methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • (1S,4aS,7aS)-Methyl 7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • 24512-63-8
    • BRD-K57275767-001-03-2
    • Q27106709
    • DTXSID101318419
    • Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S-(1alpha,4aalpha,7aalpha))-
    • BDBM50478840
    • Geniposide, >=98% (HPLC)
    • HMS3884F17
    • NCGC00346662-04
    • AKOS025311228
    • IBFYXTRXDNAPMM-BVTMAQQCSA-N
    • CCG-268498
    • methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • HMS3352E13
    • AKOS005612969
    • VS-02290
    • BCP13597
    • 27745-20-6
    • FT-0601604
    • METHYL 7-(HYDROXYMETHYL)-1-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,5H,7AH-CYCLOPENTA[C]PYRAN-4-CARBOXYLATE
    • methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
    • HMS3342I02
    • methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate;Geniposide
    • CYCLOPENTA[C]PYRAN-4-CARBOXYLICACID, 1-(B-D-GLUCOPYRANOSYLOXY)-1,4A,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-,METHYL ESTER, (1S,4AS,7AS)-
    • A817348
    • CHEBI:181845
    • BRD-K57275767-001-02-4
    • Cyclopenta[c]pyran-4-carboxylic acid, 1-(ss-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-; Cyclopenta[c]pyran-4-carboxylic acid, 1-(ss-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, [1S-(1a,4aa,7aa)]-; Geniposide (8CI)
    • Geniposide
    • MDL: MFCD16036219
    • Inchi: 1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1
    • InChI Key: IBFYXTRXDNAPMM-BVTMAQQCSA-N
    • SMILES: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)[C@H]1[C@@H]2C(CO)=CC[C@@H]2C(C(=O)OC)=CO1

Computed Properties

  • Exact Mass: 388.13700
  • Monoisotopic Mass: 388.13694696 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 155
  • Molecular Weight: 388.4
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Powder
  • Density: 1.5400
  • Melting Point: 160.0 to 164.0 deg-C
  • Boiling Point: 641.4ºC at 760mmHg
  • Flash Point: 231.5ºC
  • Refractive Index: 1.597
  • Solubility: H2O: ≥5mg/mL
  • PSA: 155.14000
  • LogP: -2.22910
  • Solubility: Not determined
  • Specific Rotation: +7° to +8° (c=1, H2O)

Geniposide Security Information

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Geniposide Production Method

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Geniposide Spectrogram

LC-MS
LC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Geniposide

Geniposide (CAS No. 24512-63-8): A Comprehensive Overview of Its Bioactive Properties and Emerging Applications

Geniposide, a naturally occurring glycoside derivative, is primarily extracted from the fruits of Gardenia jasminoides, a plant widely recognized in traditional medicine systems. With the CAS No. 24512-63-8, this compound has garnered significant attention in the field of pharmaceuticals and nutraceuticals due to its diverse bioactive properties. Recent advancements in chemical and biological research have unveiled novel therapeutic potentials of Geniposide, making it a subject of intense scientific investigation.

The molecular structure of Geniposide consists of a genipin aglycone moiety linked to a glucose moiety via a β-glycosidic bond. This unique configuration contributes to its remarkable pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The genipin core, a flavonoid derivative, is known for its ability to modulate various cellular pathways, making it a promising candidate for drug development.

Recent studies have highlighted the anti-inflammatory properties of Geniposide, particularly in the context of chronic inflammatory diseases. Research published in peer-reviewed journals demonstrates that Geniposide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating nuclear factor kappa B (NF-κB) signaling pathways. This mechanism suggests that Geniposide could be a valuable therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, Geniposide has shown significant antioxidant activity. Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies indicate that Geniposide can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase. These findings position Geniposide as a potential therapeutic agent for oxidative stress-related diseases.

The anticancer potential of Geniposide has also been extensively studied. Preclinical research suggests that Geniposide can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Furthermore, Geniposide has been shown to possess chemopreventive properties by inhibiting the formation of cancerous lesions in animal models. These findings highlight the promise of Geniposide as an anticancer agent, particularly in combination with conventional therapies.

Emerging research has also explored the neuroprotective effects of Geniposide. Neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease are characterized by the accumulation of reactive oxygen species (ROS) and protein misfolding. Studies have demonstrated that Geniposide can protect neuronal cells from oxidative damage and improve cognitive function in animal models of these diseases. These findings suggest that Geniposide could be developed into a nutraceutical supplement or therapeutic drug for neurodegenerative disorders.

The antimicrobial properties of Geniposide have not been overlooked either. Research indicates that Geniposide can inhibit the growth of various bacteria, fungi, and viruses by disrupting their cell membranes or interfering with vital metabolic pathways. This broad-spectrum antimicrobial activity makes Geniposide a potential candidate for developing novel antimicrobial agents to combat drug-resistant pathogens.

The bioavailability and pharmacokinetics of Geniposide have also been subjects of interest. Studies have shown that oral administration of Geniposide results in moderate absorption from the gastrointestinal tract, with peak plasma concentrations observed within 2-3 hours post-dosing. The compound is primarily metabolized in the liver via phase II conjugation reactions, with glucuronidated metabolites being excreted via bile and urine. Understanding these pharmacokinetic profiles is crucial for optimizing dosage regimens and formulation development.

The safety profile of Geniposide has been evaluated in several preclinical studies, demonstrating low toxicity at tested doses. However, further clinical trials are needed to confirm its safety and efficacy in human populations. The lack of significant side effects observed in animal studies suggests that Geniposide could be well-tolerated when used appropriately.

In conclusion, Geniposide (CAS No. 24512-63-8) is a multifaceted natural product with promising applications in pharmaceuticals and nutraceuticals. Its diverse bioactive properties, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects, make it a compound of significant interest for further research and development. As scientific understanding continues to evolve, it is anticipated that Genipposide will play an increasingly important role in addressing various health challenges.

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